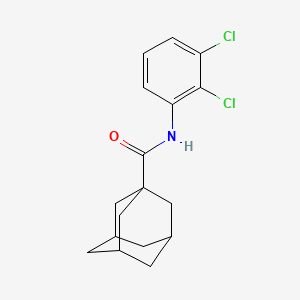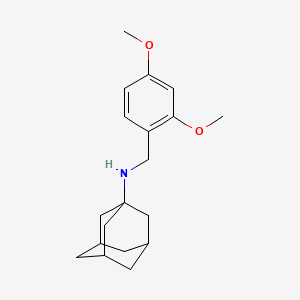
N-(2,3-dichlorophenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-1-adamantanecarboxamide: is a chemical compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of a 2,3-dichlorophenyl group attached to an adamantane carboxamide structure Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-1-adamantanecarboxamide typically involves the reaction of 2,3-dichloroaniline with 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
化学反应分析
Types of Reactions: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with enhanced properties .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural similarity to other bioactive adamantane derivatives suggests that it may exhibit antiviral, antibacterial, or antifungal activities .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Adamantane derivatives are known to interact with various biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and advanced materials. Its stability and rigidity make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential neuroprotective effects .
相似化合物的比较
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.
2,3-Dichlorophenol: A simpler compound with only the dichlorophenyl group.
1-Adamantanecarboxamide: A compound with the same adamantane core but lacking the dichlorophenyl group
Uniqueness: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide is unique due to the combination of the adamantane core and the dichlorophenyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and rigidity, which are not observed in the similar compounds listed above. Additionally, the presence of both the adamantane and dichlorophenyl moieties may contribute to its potential biological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
N-(2,3-dichlorophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-2-1-3-14(15(13)19)20-16(21)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNRXOFVLUXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5167534.png)
![2-[(4-ethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5167535.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5167537.png)
![Methyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B5167544.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5167550.png)
![N~2~-[4-(dimethylamino)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine hydrobromide](/img/structure/B5167558.png)

![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5167571.png)
![[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5167584.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B5167597.png)
![3,4-dichloro-N-[4-[(3,4-dichlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B5167602.png)
![N-[2-(2-methylphenoxy)ethyl]-2-(methylthio)benzamide](/img/structure/B5167607.png)
![2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5167610.png)
![N-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5167613.png)
